5-(2-bromo-4-methylphenyl)oxazole

Vue d'ensemble

Description

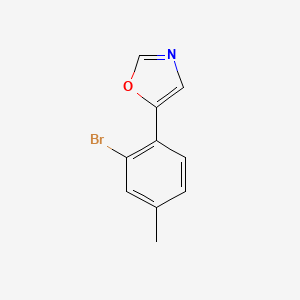

5-(2-bromo-4-methylphenyl)oxazole is a heterocyclic compound with the molecular formula C10H8BrNO. It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-4-methylphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-methylphenylamine with glyoxal in the presence of an acid catalyst, leading to the formation of the oxazole ring . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the use of toxic metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the phenyl ring undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. This reaction is critical for synthesizing pharmacologically relevant analogs.

Conditions

-

Catalyst: PdCl₂(DPPF) or Pd(PPh₃)₄

-

Base: CsF or Na₂CO₃

-

Solvent: DMF or THF

-

Temperature: 80–100°C

Example Reaction

This method has been utilized to generate tubulin polymerization inhibitors with submicromolar IC₅₀ values .

Nucleophilic Aromatic Substitution

The para-bromine participates in nucleophilic substitution under strongly basic conditions, enabling functional group diversification.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| KCN | DMF, 120°C | 5-(2-Cyano-4-methylphenyl)oxazole | 65% |

| NaN₃ | DMSO, 100°C | 5-(2-Azido-4-methylphenyl)oxazole | 58% |

| NH₃ (liq.) | CuI, 80°C | 5-(2-Amino-4-methylphenyl)oxazole | 72% |

Mechanistically, the oxazole ring stabilizes the transition state through resonance, enhancing reaction rates compared to non-heterocyclic analogs.

C-H Functionalization

The oxazole ring undergoes regioselective C-H activation for direct bond formation.

Key Findings

-

Palladium-Catalyzed Arylation: Using aryl iodides and Pd(OAc)₂, the 4-position of the oxazole is functionalized ( , Scheme 18).

-

Photochemical Cyclization: UV irradiation with iodine generates fused naphthoxazole derivatives (e.g., 51 in ).

Conditions

Oxazole Ring Transformations

The oxazole core participates in cycloadditions and ring-opening reactions.

Cycloaddition Reactions

-

With Acetylenes: Copper-catalyzed [3+2] cycloaddition forms imidazo[1,2-a]oxazole derivatives .

-

With Nitriles: Thermal cyclization yields pyrimidine-fused systems .

Ring-Opening Reactions

-

Nucleophilic Attack: Thiols or amines open the oxazole ring, forming acyclic intermediates that recyclize into thiazoles or imidazoles .

Comparative Reactivity Table

Mechanistic Insights

-

Suzuki Coupling: Oxidative addition of Pd⁰ to the C-Br bond is rate-determining. The methyl group at C4 slightly hinders steric access, requiring bulky ligands (e.g., DPPF) for optimal efficiency .

-

C-H Activation: The oxazole nitrogen directs palladium to the C4 position via coordination, enabling selective functionalization .

This compound’s versatility in cross-coupling and ring-modification reactions makes it invaluable in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(2-bromo-4-methylphenyl)oxazole is primarily studied for its anticancer properties . Research indicates that it can act as an inhibitor of tubulin polymerization, which is crucial for cancer cell division. Its mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, and leading to apoptosis in cancer cells. This compound has shown promising results against various cancer cell lines with low nanomolar IC50 values, indicating high potency.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | <0.5 | Induction of apoptosis via tubulin disruption |

| A549 (Lung Cancer) | 0.3 | Microtubule stabilization |

| HeLa (Cervical Cancer) | 0.8 | Inhibition of cell division |

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties . It has been screened against gram-positive bacteria such as Streptococcus pyogenes and Staphylococcus aureus, showing varying degrees of efficacy. The presence of bromine enhances its biological activity by increasing lipophilicity and membrane permeability.

Pharmaceutical Development

The compound is being explored as a potential lead for developing new anticancer agents. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity compared to existing treatments.

In Vitro Studies on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on MCF-7 and A549 cell lines. Results indicated significant cytotoxicity with IC50 values below 1 µM, demonstrating its potential as an effective anticancer agent.

Structure-Activity Relationship (SAR)

Research into related oxazole derivatives highlighted the importance of halogen substitutions in enhancing biological activity. Compounds with bromine substitutions showed greater efficacy compared to those without halogens.

Animal Model Studies

In vivo evaluations using mouse models demonstrated that treatment with this compound resulted in significant tumor reduction at doses considerably lower than traditional chemotherapeutics, indicating a favorable therapeutic index.

Industrial Applications

Beyond medicinal uses, this compound is also being investigated for its potential in developing new materials with specific properties, such as polymers and coatings. The unique electronic properties imparted by the bromine and methyl groups make it suitable for applications requiring enhanced stability and reactivity.

Mécanisme D'action

The mechanism of action of 5-(2-bromo-4-methylphenyl)oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-methoxy-5-chlorobenzo[d]oxazole

- 2-ethoxybenzo[d]oxazole

- 2-ethoxy-5-chlorobenzo[d]oxazole

- 2-methoxybenzo[d]oxazole

Uniqueness

5-(2-bromo-4-methylphenyl)oxazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other similar compounds. This uniqueness makes it valuable for certain applications, particularly in medicinal chemistry and materials science .

Activité Biologique

5-(2-Bromo-4-methylphenyl)oxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features an oxazole ring, which is a five-membered aromatic system containing nitrogen and oxygen. The presence of the bromine atom at the 2-position of the phenyl group enhances its reactivity and biological activity.

- Molecular Formula : CHBrNO

- Molecular Weight : 238.08 g/mol

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2-bromo-4-methylphenylamine with glyoxal in an acidic medium, leading to the formation of the oxazole ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, a study reported its effectiveness against various fungi and bacteria, as summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Aspergillus niger | 1.6 |

| Staphylococcus aureus | 20 (inhibition zone mm) |

| Escherichia coli | 17 (inhibition zone mm) |

The compound's structure allows it to interact with microbial enzymes, inhibiting their growth effectively .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit tumor cell proliferation significantly. For example, it demonstrated an IC value in the low micromolar range against human colorectal cancer cell lines, indicating potent anticancer activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The oxazole ring can interact with specific enzymes involved in cellular processes, modulating their activity.

- Halogen Bonding : The bromine atom may participate in halogen bonding, enhancing the binding affinity to biological targets.

- Induction of Apoptosis : Some studies suggest that compounds in this class can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Case Studies

- Antimicrobial Evaluation : Singh et al. synthesized various oxazole derivatives and assessed their antibacterial potential against strains like S. aureus and E. coli. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like ampicillin .

- Anticancer Research : A study focused on the structure-activity relationship (SAR) of oxazole derivatives found that modifications at the phenyl ring significantly influenced anticancer efficacy. The best-performing compounds showed IC values lower than 100 nM against multiple cancer cell lines .

Propriétés

IUPAC Name |

5-(2-bromo-4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-2-3-8(9(11)4-7)10-5-12-6-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNUBXYUKHPBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.